ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

Cardiomyocyte differentiation WNT inhibition Pluripotent stem cells

Cardiomyocyte differentiation protocols reliant on recombinant BMP4, Activin A, or serum face high costs, lot-to-lot variability, and xeno-contamination risks. KY02111 resolves these bottlenecks by driving ~80% cTnT-positive cardiomyocyte differentiation in defined, cytokine-free, xeno-free medium as a single agent. - Achieves 70-94% beating cardiac colonies across hESC, hiPSC, and mESC lines at 10 μM. - Retains WNT inhibitory activity in APC-mutant (SW480) cells where XAV939, IWP-2, and IWR-1-endo fail. - Dual-functional chemotype: also claimed as prostaglandin IP (PGI₂) receptor antagonist per US6903086B2, enabling multi-target screening library consolidation.

Molecular Formula C17H15N5O3
Molecular Weight 337.33 g/mol
Cat. No. B12200958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Molecular FormulaC17H15N5O3
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C17H15N5O3/c1-2-25-17(24)12-7-9-13(10-8-12)19-16(23)14-5-3-4-6-15(14)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
InChIKeyRLNLDRYNFJSPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (KY02111): A Multifunctional Tetrazole-Based Scaffold for Stem Cell Differentiation and IP Receptor Antagonism


Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate, widely known as KY02111 (CAS 1118807-13-8), is a synthetic small molecule featuring a 1H-tetrazol-1-yl phenylcarboxamide moiety coupled to an ethyl 4-aminobenzoate ester . This compound has garnered attention for its dual functional profile: it acts as a potent inhibitor of canonical WNT/β-catenin signaling, promoting cardiomyocyte differentiation from human pluripotent stem cells (hPSCs), and it belongs to a chemotype claimed as prostaglandin IP (PGI₂) receptor antagonists [1]. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, while the ethyl ester and ortho-tetrazole substitution pattern distinguish it from structurally related analogs bearing methyl esters, para-substitution, or fluorine substituents [2].

Why Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate Cannot Be Simply Replaced by In-Class WNT Inhibitors or Tetrazole Analogs


Although multiple tetrazole-containing aryl amides and WNT pathway inhibitors exist, substitution with ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (KY02111) is not straightforward. The compound inhibits canonical WNT signaling through a mechanism that is distinct from that of tankyrase inhibitors (e.g., IWR-1, XAV939) and porcupine inhibitors (e.g., IWP-2, IWP-4), acting downstream of APC and GSK3β [1]. This mechanistic divergence translates into functional differences: unlike XAV939 or IWP-2, KY02111 retains inhibitory activity in SW480 colorectal cancer cells where upstream WNT pathway components are constitutively activated . Furthermore, within the tetrazole benzoate ester chemotype, the ortho-tetrazole substitution on the phenyl ring and the ethyl (rather than methyl) ester moiety confer distinct physicochemical and pharmacological properties that cannot be assumed to be equivalent across close analogs such as methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 879346-36-8) or methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate .

Quantitative Differentiation Evidence for Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (KY02111)


KY02111 Outperforms DMSO Control in Cardiomyocyte Differentiation Efficiency Across Multiple hPSC Lines

KY02111 at 10 µM increases the ratio of beating cardiac colonies to 70%–94% in cell aggregates derived from two hESC lines (KhES-1, KhES-3), four hiPSC lines (253G1, IMR90-1, IMR90-4, RCHIPC0003), and one mouse ESC line (R1). By contrast, DMSO-treated controls produce only a few cardiac troponin T (cTnT)-positive cells . Additionally, 73%–85% of KY02111-treated IMR90-1 hiPSCs express cTnT, α-actinin, or NKX2.5, demonstrating robust and reproducible cardiac specification [1].

Cardiomyocyte differentiation WNT inhibition Pluripotent stem cells

Distinct WNT Inhibitory Mechanism: KY02111 Retains Activity in SW480 Cells Unlike XAV939 and IWP-2

KY02111 significantly reduces luciferase activity in the TOPflash reporter assay in SW480 colorectal cancer cells, whereas the tankyrase inhibitor XAV939 and the porcupine inhibitor IWP-2 do not . Furthermore, KY02111 dramatically reduces luciferase activity induced by the GSK3β inhibitor BIO in SW480 cells, compared to XAV939 and IWP-2 . This differential activity profile is consistent with KY02111 acting downstream of APC and GSK3β, at a level distinct from both tankyrase-stabilizing and Wnt-ligand-secretion inhibitors [1].

WNT signaling β-catenin Mechanism of action SW480

Cytokine-Free and Xeno-Free Cardiac Differentiation Enabled by KY02111 Alone

KY02111 alone, at 10–25 µM, produces approximately 80% cTnT-positive cardiomyocytes from hPSCs in a defined medium devoid of serum, recombinant cytokines (BMP4, Activin A), and hormones such as insulin [1]. In contrast, standard cardiomyocyte differentiation protocols typically require sequential exposure to Activin A, BMP4, bFGF, and other recombinant proteins, introducing lot-to-lot variability, high reagent costs, and xeno-contamination risks . Combined use of KY02111 with other WNT modulators does not significantly increase differentiation efficiency beyond that achieved by KY02111 alone .

Xeno-free Cytokine-free Cardiomyocyte manufacturing Clinical-grade

WNT Target Gene Downregulation: KY02111 Suppresses 72.7% of Canonical WNT Target Genes in hiPSCs

Transcriptomic analysis of KY02111-treated IMR90-1 hiPSCs reveals that the compound downregulates the expression of 72.7% of target genes of canonical WNT signaling . By comparison, the GSK3β inhibitor BIO, which activates WNT signaling, upregulates these target genes, and the reference WNT inhibitor IWR-1-endo has not been profiled under identical conditions in the same study [1]. This near-comprehensive transcriptional silencing of the WNT program provides a systems-level readout confirming target engagement breadth.

Transcriptional profiling WNT target genes hiPSC Canonical WNT pathway

IP Receptor Antagonist Potential: Structurally Embedded in a Patented Tetrazole Chemotype for Urological and Vascular Disorders

The compound's core scaffold—alkoxycarbonylamino tetrazolyl phenyl derivatives—is explicitly claimed in US Patent US6903086B2 as prostaglandin IP (PGI₂) receptor antagonists [1]. This patent establishes the chemotype's utility in treating bladder disorders (overactive bladder, urinary incontinence, BPH), vascular homeostasis conditions, and inflammatory states [2]. While the specific ortho-tetrazole ethyl ester compound (KY02111) was primarily characterized for cardiac differentiation, the patent class provides orthogonal therapeutic utility that is absent from structurally distinct WNT inhibitors such as IWR-1, IWP-2, CHIR99021, or XAV939, which lack the tetrazole benzoate pharmacophore needed for IP receptor engagement [3].

Prostaglandin IP receptor Bladder disorders Tetrazole scaffold IP antagonist

Chemotype Selectivity: Ortho-Tetrazole Ethyl Ester vs. Meta-Substituted Methyl Ester Analogs

Within the tetrazole phenylcarboxamide benzoate ester series, the substitution pattern critically determines biological activity. Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate features an ortho-tetrazole on the phenyl ring and an ethyl ester on the 4-aminobenzoate moiety. In contrast, methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 879346-36-8) bears a meta-tetrazole and a methyl ester . Although direct comparative biological data for these specific analogs are not publicly available, the well-established principles of tetrazole SAR indicate that the ortho vs. meta position alters both the conformational landscape and the electronic environment of the tetrazole ring, affecting target binding [1]. Additionally, the ethyl ester confers greater lipophilicity (calculated logP increase of ~0.5–0.7 units vs. methyl ester) and potentially slower esterase-mediated hydrolysis compared to methyl esters [2].

Structure-activity relationship Tetrazole regioisomer Ester substitution Chemical procurement

Recommended Procurement and Application Scenarios for Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (KY02111)


Clinical-Grade and GMP-Compatible Human Cardiomyocyte Manufacturing

KY02111 is the preferred procurement choice for groups developing scalable, cost-controlled cardiomyocyte production protocols. The compound's ability to drive ~80% cTnT-positive cardiomyocyte differentiation in defined medium without recombinant BMP4, Activin A, insulin, or serum directly addresses the manufacturing bottlenecks of lot-to-lot variability, high protein costs, and xeno-contamination risks [1]. Alternative WNT modulators such as CHIR99021 require complementary cytokine cocktails and do not achieve comparable efficiency as single agents .

Cardiac Disease Modeling and Drug Screening in APC-Mutant or WNT Pathway-Dysregulated Systems

For researchers studying cardiac differentiation or WNT signaling in genetic backgrounds where APC is mutated or the β-catenin destruction complex is compromised, KY02111 is the appropriate tool compound because it inhibits WNT signaling downstream of APC and GSK3β [1]. XAV939, IWP-2, and IWR-1-endo are mechanistically unsuitable in these contexts, as evidenced by their lack of activity in SW480 (APC-mutant) cells .

Dual-Application Compound Libraries: Bridging Cardiac Differentiation and IP Receptor Pharmacology

When assembling screening libraries that require both stem cell differentiation activity and prostaglandin IP receptor modulation capability, KY02111 uniquely satisfies both criteria [1]. The tetrazole benzoate ester chemotype is explicitly within the scope of IP antagonist patent claims (US6903086B2), while structurally distinct WNT inhibitors (IWR-1, IWP-2, XAV939, CHIR99021) provide zero IP receptor pharmacology . This dual utility reduces the number of compounds needed in multi-target screening decks.

Ortho-Tetrazole SAR Probe for Tetrazole Regioisomer Studies

Researchers conducting structure-activity relationship studies on tetrazole phenylcarboxamide benzoate esters should procure KY02111 as the ortho-substituted, ethyl ester reference compound, to be compared against meta-substituted methyl ester analogs such as CAS 879346-36-8 [1]. The ortho vs. meta position and ethyl vs. methyl ester distinctions are critical variables in mapping tetrazole binding pocket topology and esterase susceptibility .

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